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BisPhePhos XD gold(I) chloride

Cat. No.: B12047867
M. Wt: 885.3 g/mol
InChI Key: FSMSZCNOYZSTBC-UHFFFAOYSA-M
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Description

Contextual Overview of Homogeneous Gold(I) Catalysis

Homogeneous catalysis using gold, particularly gold(I) complexes, has become a significant and powerful tool in the arsenal (B13267) of synthetic organic chemists. mdpi.com Its rise to prominence is marked by its unique ability to facilitate the construction of complex molecular architectures under mild conditions. mdpi.com

Once considered too noble and inert for catalysis, gold has emerged over the last two decades as a highly effective catalyst in a myriad of organic transformations. ntnu.eduresearchgate.net The journey of gold catalysis began in the 1980s, but it was the later discovery of gold(I)'s ability to activate alkynes that unlocked its vast potential for organic synthesis. nih.gov This has led to a surge in research, revealing a wide array of synthetic methodologies. researchgate.net

The significance of gold catalysis lies in its distinct reactivity, particularly its "alkynophilicity," or strong affinity for carbon-carbon triple bonds (C≡C), while showing less affinity for oxygen-containing functional groups (oxophilicity). ntnu.edu This chemoselectivity allows for transformations on molecules with multiple functional groups without the need for extensive protecting group strategies. ntnu.edu Gold catalysts have proven instrumental in the synthesis of complex natural products and biologically relevant molecules through reactions like enyne cycloisomerizations, carbene transfer reactions, and the functionalization of C-C multiple bonds. acs.org

The field has continuously evolved, with recent advancements in enantioselective catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction, and the development of Au(I)/Au(III) redox catalysis. acs.org These developments have expanded the scope of gold catalysis, making it a competitive option for cross-coupling reactions, traditionally dominated by other transition metals. acs.org

Milestone in Gold Catalysis Significance Reference
First Gold(I)-Catalyzed ReactionDescribed by Ito and Hayashi in 1986, opening the door for homogeneous gold catalysis. nih.gov
Alkyne ActivationReports by Teles and Tanaka revealed gold(I)'s potential to activate alkynes for nucleophilic attack. nih.gov
Rise in ProminenceThe last two decades have seen a dramatic increase in publications and applications in complex synthesis. researchgate.netacs.org researchgate.netacs.org
Redox CatalysisRecent development of Au(I)/Au(III) redox cycles expands gold's utility to cross-coupling reactions. acs.org

At the heart of many gold-catalyzed reactions is the ability of a cationic gold(I) center, stabilized by a phosphine (B1218219) ligand, to act as a potent and "soft" Lewis acid. mdpi.comresearchgate.net Unlike harder Lewis acids that might coordinate strongly to heteroatoms like oxygen, the [L-Au]⁺ fragment (where L is a phosphine ligand) preferentially coordinates to carbon-carbon π-bonds, particularly those of alkynes and allenes. mdpi.comntnu.edu

This interaction, known as π-bond activation, polarizes the C-C multiple bond, rendering it highly susceptible to attack by a wide range of nucleophiles. nih.gov The general mechanism involves the nucleophilic attack on the η²-[AuL]⁺-activated alkyne, which typically leads to the formation of a trans-alkenyl-gold intermediate. nih.gov This process effectively lowers the energy barrier for reactions that would otherwise require harsh conditions. ntnu.edu

The reactivity of these cationic gold complexes can be fine-tuned by modifying the electronic and steric properties of the ancillary phosphine ligand. researchgate.net This principle is fundamental to the development of highly specialized and efficient gold catalysts. The choice of ligand influences not only the catalyst's stability but also the selectivity of the transformation. mdpi.com

Rationale for Research on BisPhePhos XD gold(I) chloride

The quest for more stable, active, and selective catalysts has driven research into sophisticated ligand designs. This compound emerges from this pursuit, embodying specific structural features designed to optimize catalytic performance.

Key structural features of the BisPhePhos XD ligand include:

o-Biphenyl Substituents: The incorporation of o-biphenyl groups on the phosphorus atom is crucial. These bulky groups create a protective pocket around the gold center, shielding it from decomposition pathways. acs.org

Arene Orientation: In the solid state of the corresponding gold(I) chloride complex, one of the biphenyl (B1667301) rings is rotated away from the metal, while the other flanks the gold center. This specific orientation influences the steric environment of the catalyst. acs.org

Isopropyl Ether Groups: The presence of 2',6'-diisopropoxy groups on the biphenyl rings further modulates the electronic and steric properties of the ligand.

These design principles address a common issue with simpler phosphine ligands like triphenylphosphine, whose gold complexes can be prone to decomposition. acs.org The enhanced stability provided by the BisPhePhos XD ligand allows for more robust and reliable catalytic activity. acs.org

Structural Feature Design Principle/Effect Reference
Bis(biphenyl)phosphine CoreProvides a rigid and bulky scaffold. acs.org
o-Biphenyl SubstituentsIncreases the stability of the cationic gold(I) center and extends its lifetime in solution. acs.org
Isopropyl Ether GroupsFine-tunes the steric and electronic environment of the metal center. sigmaaldrich.commendelchemicals.com

This compound functions as a precatalyst. acs.org Gold(I) chloride complexes ([LAuCl]) are generally stable, readily available, and cost-effective starting materials for generating the catalytically active species. nih.gov The Au-Cl bond is relatively inert, meaning the complex itself is not the active catalyst. nih.gov

Activation is required to generate the cationic [L-Au]⁺ species. This is typically achieved by abstracting the chloride anion. nih.gov Historically, silver salts (e.g., AgSbF₆, AgOTf) were used for this purpose, precipitating silver chloride and leaving the active gold cation in solution with a weakly coordinating anion. nih.gov However, the presence of silver salts can sometimes complicate reactions. nih.gov This has led to the development of silver-free activation methods, such as using alkali metal borates or hydrogen-bonding activators. nih.govnih.gov

The use of well-defined precatalysts like this compound is advantageous because it allows for the clean and controlled generation of the active catalyst. acs.org Its inherent stability ensures a longer catalyst lifetime, making it suitable for advanced and complex catalytic cycles that demand high efficiency and robustness. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H53AuClO4P B12047867 BisPhePhos XD gold(I) chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C42H53AuClO4P

Molecular Weight

885.3 g/mol

IUPAC Name

chlorogold;cyclohexyl-bis[3-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane

InChI

InChI=1S/C42H53O4P.Au.ClH/c1-28(2)43-37-22-14-23-38(44-29(3)4)41(37)32-16-12-20-35(26-32)47(34-18-10-9-11-19-34)36-21-13-17-33(27-36)42-39(45-30(5)6)24-15-25-40(42)46-31(7)8;;/h12-17,20-31,34H,9-11,18-19H2,1-8H3;;1H/q;+1;/p-1

InChI Key

FSMSZCNOYZSTBC-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4=CC=CC(=C4)C5=C(C=CC=C5OC(C)C)OC(C)C.Cl[Au]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bisphephos Xd Gold I Chloride

Synthesis of the BisPhePhos XD Phosphine (B1218219) Ligand

The BisPhePhos XD ligand, identified as Cyclohexylbis(2′,6′-diisopropoxy-[1,1′-biphenyl]-3-yl)phosphane, is characterized by its significant steric bulk and electron-rich character. sigmaaldrich.com These features are crucial for its performance in catalysis. The synthesis of the ligand itself is a key challenge, requiring precise construction of its complex biaryl phosphine framework.

Strategies for Phosphine Ligand Preparation (e.g., Lithiation of 2-bromo-1,1′-biphenyl)

The preparation of bulky biaryl phosphine ligands, a class to which BisPhePhos XD belongs, often employs organometallic strategies. A common and effective method involves the lithiation of an aryl halide followed by reaction with a phosphorus electrophile. For instance, the synthesis of related bis(biphenyl) phosphine ligands has been successfully achieved through the lithiation of 2-bromo-1,1′-biphenyl using n-butyllithium in an anhydrous solvent like diethyl ether. acs.org The resulting aryllithium species is a potent nucleophile that can be quenched with various phosphorus chlorides (e.g., PhPCl₂, t-BuPCl₂) to form the desired tertiary phosphine. acs.org This lithiation/nucleophilic addition sequence is noted for being technically straightforward and robust, offering a moderately high-yielding route to complex phosphine architectures. acs.org

Alternative one-pot procedures have also been developed for other functionalized biphenyl-based phosphine ligands. These can involve the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine, which can be a more time- and cost-effective approach. nih.gov

Incorporation of Electron-Rich ortho-Biphenyl Motifs and Cyclohexyl Groups

The specific structure of BisPhePhos XD features key components that dictate its electronic and steric properties: electron-rich ortho-biphenyl motifs and bulky cyclohexyl groups. sigmaaldrich.comacs.org

Ortho-Biphenyl Motifs : The inclusion of multiple ortho-biphenyl groups on the phosphorus atom is a deliberate design choice to enhance the stability of the resulting gold complexes. acs.orgresearchgate.net The presence of a second biphenyl (B1667301) substituent, particularly in triarylphosphines, has been shown to significantly improve the stability of gold(I) π-complexes, which are key intermediates in many catalytic cycles. acs.orgresearchgate.net These motifs contribute to a confined, sterically demanding environment around the metal center. researchgate.net The electron-rich nature of these groups, often augmented by alkoxy substituents like the diisopropoxy groups in BisPhePhos XD, increases the ligand's σ-donating ability, which in turn influences the electronic character of the gold center. sigmaaldrich.comcardiff.ac.uk

Cyclohexyl Groups : The cyclohexyl group attached to the phosphorus atom introduces significant steric bulk. rsc.orgprochemonline.com The steric and electronic properties of phosphine ligands can be systematically altered by varying such substituents. umb.edu Bulky groups like cyclohexyl or tert-butyl are known to promote key steps in catalytic cycles, such as reductive elimination, by creating a sterically crowded coordination sphere. nih.gov The relative binding energies of phosphine ligands to gold are influenced by these substituents, with cyclohexyl-substituted phosphines generally exhibiting strong binding. rsc.org

The combination of these features—multiple electron-rich biaryl backbones and a bulky alkyl substituent—results in a ligand that imparts both high stability and reactivity to the gold(I) center. acs.org

Preparation of BisPhePhos XD gold(I) chloride Precatalyst

Once the bespoke phosphine ligand is synthesized, it is coordinated to a gold(I) chloride source to generate the air-stable precatalyst.

General Procedures for Gold(I) Chloride Complex Synthesis

The synthesis of phosphine gold(I) chloride complexes, with the general formula (L)AuCl where L is a phosphine ligand, is a well-established procedure in organometallic chemistry. acs.orgresearchgate.net These complexes are typically colorless, solid materials that are stable to air and moisture, making them convenient to handle and store. wikipedia.org The coordination geometry around the gold(I) center in these compounds is typically linear. wikipedia.org A general and widely used method involves the reaction of the desired phosphine ligand with a suitable gold(I) chloride precursor. wikipedia.orgnih.gov

Parameter Description Reference
Precursor A common precursor is (dimethylsulfide)gold(I) chloride, (Me₂S)AuCl. wikipedia.orgpnas.org
Stoichiometry The phosphine ligand is typically reacted in a 1:1 molar ratio with the gold precursor. nih.gov
Solvent Dichloromethane (B109758) (CH₂Cl₂) is a frequently used solvent for this reaction. acs.orgnih.gov
Workup The product can often be isolated by simply removing the solvent and the volatile dimethylsulfide byproduct under vacuum. acs.org
Purification Purification can be achieved by recrystallization or silica (B1680970) gel chromatography. acs.orgresearchgate.net

Specific Routes from Dimethylsulfide Gold(I) Chloride Precursors

The synthesis of this compound specifically follows the general, highly efficient protocol using (dimethylsulfide)gold(I) chloride, (Me₂S)AuCl. acs.orgpnas.orgorgsyn.org This precursor is favored because the dimethylsulfide ligand is labile and easily displaced by the more strongly coordinating phosphine ligand. wikipedia.org

The typical procedure involves dissolving (Me₂S)AuCl in a solvent such as dichloromethane. acs.org A solution of the BisPhePhos XD ligand is then added. The displacement reaction is often immediate, leading to the formation of the (BisPhePhos XD)AuCl complex and volatile dimethylsulfide. acs.org The product can be isolated in high yield by removing the solvent and byproduct under vacuum. acs.org This straightforward and high-yielding synthesis makes the precatalyst readily accessible from the phosphine ligand. researchgate.net

Derivatization to Active Catalytic Species

While (L)AuCl complexes like this compound are stable precatalysts, they are generally not catalytically active themselves due to the inert nature of the gold-chloride bond. acs.orgoup.com To generate the active catalytic species, which is typically a cationic gold(I) complex, [LAu]⁺, the chloride ligand must be abstracted. acs.orgacs.org

This activation is most commonly achieved by treating the gold(I) chloride complex with a silver salt that has a weakly coordinating anion, such as silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (B81430) (AgBF₄), or silver triflate (AgOTf). acs.orgwikipedia.org The silver cation coordinates to the chloride, precipitating as insoluble silver chloride (AgCl), which can be removed by filtration. This leaves the desired cationic gold(I) species in solution, ready to engage in catalysis. wikipedia.orgpnas.org

Reagent Anion Function Reference
Silver HexafluoroantimonateSbF₆⁻Chloride abstraction to form [LAu]⁺SbF₆⁻ pnas.org
Silver TetrafluoroborateBF₄⁻Chloride abstraction to form [LAu]⁺BF₄⁻ wikipedia.orgacs.org
Silver TriflateOTf⁻Chloride abstraction to form [LAu]⁺OTf⁻ acs.org
Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borateBArF₄⁻Silver-free chloride abstraction orgsyn.orgnih.gov

Alternative, silver-free activation methods are also being developed to avoid potential interference from silver additives. oup.comnih.gov These can include the use of alkali metal salts with bulky, non-coordinating anions or activation through hydrogen-bonding interactions. nih.gov Regardless of the method, the goal is the in-situ generation of the electrophilic [LAu]⁺ catalyst, which activates carbon-carbon multiple bonds toward nucleophilic attack, initiating the catalytic cycle. pnas.org

Formation of Gold(I) Triflate Complexes

The conversion of gold(I) chloride complexes to their corresponding gold(I) triflate analogues is a common strategy to generate a more active catalytic species. The triflate anion (OTf⁻) is a weaker coordinating anion than chloride, rendering the gold center more electrophilic and accessible for substrate coordination.

A general and efficient method for the synthesis of gold(I) triflate complexes involves the reaction of the gold(I) chloride precursor with a silver triflate salt (AgOTf). acs.org This reaction proceeds via a salt metathesis, where the insoluble silver chloride (AgCl) precipitates, driving the reaction to completion.

The procedure for the preparation of related bis(biphenyl)phosphine gold(I) triflate complexes, which can be adapted for this compound, is as follows: The gold(I) chloride complex is dissolved in a suitable solvent, such as dichloromethane (CH₂Cl₂), in an inert atmosphere. acs.org Silver triflate is then added to the solution. The mixture is typically sonicated to ensure complete reaction and precipitation of silver chloride. acs.org Following the reaction, the solid AgCl is removed by filtration through a pad of Celite, and the solvent is removed under vacuum to yield the desired gold(I) triflate complex as a solid. acs.org

Table 1: General Procedure for Gold(I) Triflate Synthesis

Step Description Reagents/Materials
1 Dissolution Gold(I) chloride complex, Dichloromethane (CH₂Cl₂)
2 Reagent Addition Silver triflate (AgOTf)
3 Reaction Sonication
4 Filtration Celite

This methodology provides a clean and high-yielding route to gold(I) triflate complexes, which are valuable precursors for the generation of cationic gold(I) catalysts. acs.org

Generation of Cationic Gold(I) π-Complexes

Cationic gold(I) π-complexes are key intermediates in a vast array of gold-catalyzed reactions, acting as potent activators of unsaturated C-C bonds. nih.gov These complexes are typically generated in situ from a gold(I) chloride precursor. The most common method involves chloride abstraction using a silver salt with a non-coordinating anion, such as AgSbF₆ or AgOTf, in the presence of the desired π-ligand (e.g., an alkene or alkyne). nih.govrsc.org

The general pathway from a gold(I) chloride complex like this compound to a cationic gold(I) π-complex involves two main steps:

Formation of the Cationic Gold(I) Species: The gold(I) chloride is treated with a silver salt (AgX, where X is a non-coordinating anion) to abstract the chloride ion. This generates the highly electrophilic cationic gold(I) species, [L-Au]⁺, and insoluble AgCl. nih.gov

Coordination of the π-System: The unsaturated substrate (alkene or alkyne) present in the reaction mixture then coordinates to the cationic gold center to form the active [L-Au(π-substrate)]⁺ complex. nih.gov

The stability and reactivity of the resulting π-complex are influenced by the electronic properties of the phosphine ligand. acs.org Ligands with o-biphenyl substituents, such as BisPhePhos XD, have been shown to enhance the stability of gold(I) π-complexes compared to those with simpler triarylphosphine ligands. acs.org The incorporation of two biphenyl groups in the ligand architecture facilitates the isolation of a variety of gold π-complexes. acs.org

Table 2: Key Components in the Generation of Cationic Gold(I) π-Complexes

Component Role Example
Gold(I) Precursor Source of Gold(I) This compound
Silver Salt Chloride Abstractor AgSbF₆, AgOTf
π-Ligand Substrate to be activated Alkenes, Alkynes

Activation Strategies for Gold(I) Chloride Precatalysts (e.g., Hydrogen-Bonding Activation)

While the use of silver salts for chloride abstraction is effective, it can lead to complications due to the potential catalytic activity of the silver salts themselves or interference from the counteranion. nih.gov To circumvent these issues, silver-free activation strategies have been developed, with hydrogen-bonding (H-bonding) activation emerging as a powerful alternative. nih.govresearchgate.net

This strategy relies on the use of a hydrogen-bond donor (HBD) to interact with the chloride ligand of the [L-AuCl] complex. This interaction polarizes and weakens the Au-Cl bond, increasing the electrophilicity of the gold center and facilitating its catalytic activity without the complete removal of the chloride. nih.gov

Two main approaches for H-bonding activation exist:

Intramolecular H-bonding: The phosphine or N-heterocyclic carbene (NHC) ligand is specifically designed to include a built-in H-bond donor group that can interact with the chloride ligand of the same complex. nih.gov

Intermolecular H-bonding: A separate H-bond donor molecule is added to the reaction as a co-catalyst. nih.govresearchgate.net Modulable and effective HBDs, such as sulfonyl squaramides, have been successfully employed to activate simple gold(I) chloride complexes like (PPh₃)AuCl. researchgate.net

Computational studies have indicated that in the presence of a substrate like an alkyne, a ternary complex is formed between the gold(I) chloride, the HBD, and the substrate. researchgate.net Within this complex, the Au-Cl bond is sufficiently weakened to allow for the coordination and activation of the alkyne. researchgate.net This "soft" activation method is often advantageous as it can prevent undesired side reactions and, in some cases, allows for the recovery of both the gold precatalyst and the HBD activator after the reaction. nih.govresearchgate.net

Table 3: Comparison of Gold(I) Chloride Activation Methods

Activation Method Principle Advantages Disadvantages
Silver Salt Abstraction Complete removal of chloride via precipitation of AgCl. nih.gov High reactivity of the generated cationic gold species. Potential for silver salt co-catalysis; cost; generation of stoichiometric waste. nih.gov

| Hydrogen-Bonding | Weakening of the Au-Cl bond via H-bond interaction. nih.govresearchgate.net | Silver-free; tunable reactivity; potential for catalyst recovery. nih.govresearchgate.net | May provide lower reactivity compared to full cation generation. |

Structural Elucidation and Coordination Chemistry of Bisphephos Xd Gold I Chloride

Solution-Phase Structural Studies

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphorus-31 (³¹P) NMR Spectroscopy for Coordination Analysis

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful, non-destructive technique for probing the coordination of phosphine (B1218219) ligands to metal centers. mdpi.com The ³¹P nucleus possesses a spin of 1/2 and has a 100% natural abundance, which provides high sensitivity and results in sharp NMR signals that are highly informative of the phosphorus atom's chemical environment. mdpi.comscribd.com

In the context of BisPhePhos XD gold(I) chloride, the coordination of the phosphorus atom of the BisPhePhos XD ligand directly to the gold(I) center induces a significant change in the electronic shielding of the phosphorus nucleus. This change is observed as a substantial downfield shift in the ³¹P NMR spectrum compared to the free, uncoordinated ligand. mdpi.com This coordination-induced shift confirms the formation of the P-Au bond. mdpi.comnih.gov For phosphine-gold(I) complexes, this downfield shift can be in the range of 30-60 ppm. mdpi.comtandfonline.com

Table 1: Representative ³¹P NMR Data for Phosphine-Gold(I) Coordination

Compound State ³¹P Chemical Shift (δ, ppm) Observation
Free Phosphine Ligand Uncoordinated Varies Reference spectrum
Phosphine-Au(I)-Cl Complex Coordinated Downfield shift Confirms P-Au bond formation mdpi.com
Dimeric Phosphine Au(I) Complex Coordinated ~27-31 Broad singlet indicating a specific dimeric structure mdpi.com

This table illustrates the general trend observed in the ³¹P NMR spectra of phosphine ligands upon coordination to a gold(I) center. Actual values for this compound would require experimental measurement.

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry for Gold Clusters)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the characterization of organometallic compounds, including gold(I) phosphine complexes and their clusters. nih.gov The gentle nature of the ESI process allows for the transfer of intact molecular ions and non-covalent aggregates from solution to the gas phase, enabling the determination of molecular weight and composition. nih.govrsc.org

For this compound (Empirical Formula: C₄₂H₅₃AuClO₄P, Molecular Weight: 885.26 g/mol ), ESI-MS would be used to confirm the identity of the compound by detecting its molecular ion. sigmaaldrich.com Depending on the instrumental parameters and solvent system, one might observe the cationic species [M-Cl]⁺ or adducts with solvent or salt ions (e.g., [M+Na]⁺). mdpi.com

Furthermore, ESI-MS is instrumental in identifying the formation of polynuclear gold clusters, which are aggregates of two or more gold atoms held together by forces including aurophilic interactions. researchgate.netnih.gov The technique can detect a distribution of cluster sizes, providing insight into the aggregation behavior of the complex in solution. rsc.org For example, the formation of a dimeric species, [(BisPhePhos XD AuCl)₂], could be identified by a peak corresponding to its mass-to-charge ratio (m/z). High-resolution ESI-MS (HR-ESI-MS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of each detected species. rsc.orgchinesechemsoc.org

Table 2: Predicted ESI-MS Signals for this compound and a Putative Dimer

Species Formula Formula Weight ( g/mol ) Predicted m/z for [Species - Cl]⁺
Monomer C₄₂H₅₃AuClO₄P 885.26 ~850.31
Dimer C₈₄H₁₀₆Au₂Cl₂O₈P₂ 1770.52 ~1735.60

This table presents theoretical m/z values for the primary cationic species expected from the monomeric complex and a hypothetical dimeric cluster. These values are calculated based on the most abundant isotopes.

Intermolecular and Intramolecular Interactions

Aurophilic Interactions in Mononuclear and Polynuclear Gold(I) Systems

Aurophilicity, or the aurophilic interaction, refers to the tendency of gold(I) centers to form weak, non-covalent bonds with each other, even though they have a closed-shell d¹⁰ electronic configuration that would typically lead to repulsion. rsc.orgub.edu This attractive force is a relativistic effect, unique to heavy elements like gold, and is comparable in strength to a moderate hydrogen bond, with interaction energies estimated to be between 5-15 kcal/mol (20–60 kJ mol⁻¹). rsc.orgub.edumdpi.com

These interactions are characterized by Au···Au distances that are shorter than the sum of their van der Waals radii (~3.32 Å), typically falling in the range of 2.5–3.2 Å. rsc.orgub.edu Aurophilicity is a crucial driving force in the supramolecular chemistry of gold(I) compounds, promoting the self-assembly of mononuclear units into dimers, oligomers, or extended one-dimensional chains. mdpi.comrsc.org The formation of these polynuclear systems through aurophilic interactions can significantly influence the photophysical properties of the material, such as luminescence. mdpi.comnih.gov The interaction can lead to the formation of new electronic states, such as ligand-to-metal-metal charge transfer (LMMCT) states, which can alter the emission energy and efficiency of the complex. rsc.orgnih.gov

Influence of Ligand Steric Control on Aurophilic Interaction Pre-organization

The ligands coordinated to the gold(I) center play a decisive role in mediating aurophilic interactions. rsc.org The steric bulk and conformational flexibility of the ligand framework, such as that of BisPhePhos XD, can either facilitate or hinder the close approach of gold atoms. rsc.orgub.edu

Bulky ligands can sterically inhibit the formation of intermolecular aurophilic bonds by preventing the gold centers of adjacent molecules from reaching the optimal bonding distance. rsc.orgresearchgate.net Conversely, certain bidentate or "pincer" type ligands can be designed with a specific geometry that is "pre-organized" to favor intramolecular aurophilic interactions. mdpi.com In such cases, the ligand's backbone holds the two coordinated gold centers in close proximity, enhancing the strength of the Au···Au bond. mdpi.com The flexibility of a ligand backbone is also a key factor; for instance, flexible diphosphine ligands can allow for the formation of self-assembled dimers through shorter Au···Au contacts, whereas more rigid ligands might only permit longer, weaker intramolecular interactions or none at all. ub.edu Therefore, the specific architecture of the BisPhePhos XD ligand is critical in determining whether the resulting gold(I) complex will exist as a discrete monomer or assemble into a polynuclear structure stabilized by aurophilic forces.

Catalytic Activity and Selectivity in Organic Transformations Mediated by Bisphephos Xd Gold I Chloride

General Principles of BisPhePhos XD gold(I) chloride in C-C and C-X Bond Activation

Gold(I) complexes, particularly those featuring sophisticated phosphine (B1218219) ligands like BisPhePhos XD, have emerged as powerful catalysts for activating carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The catalytic prowess of this compound stems from the unique electronic properties of the gold(I) center, which render it a soft and highly effective π-acid. This allows for the selective activation of unsaturated C-C bonds even in the presence of various functional groups. nih.gov

The inert nature of the gold-chloride bond in precatalysts such as this compound necessitates an activation step to generate the catalytically active cationic gold species, [L-Au]⁺. nih.govdiva-portal.org Traditionally, this is achieved by abstracting the chloride ion using silver salts. However, alternative silver-free activation methods, such as those employing halogen or hydrogen bond donors, are gaining traction to avoid potential interference from silver byproducts. nih.govdiva-portal.org

Activation of Carbon-Carbon Multiple Bonds

This compound is particularly adept at activating carbon-carbon multiple bonds, such as those in alkynes and allenes. mdpi.comnih.gov The cationic gold(I) center, generated from the precatalyst, coordinates to the π-system of the alkyne or allene. This coordination makes the unsaturated bond highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.govunimi.it This activation is a key step in numerous gold-catalyzed transformations, enabling the construction of complex molecular architectures from simple unsaturated precursors. nih.gov The high π-acidity of the gold(I) cation is a consequence of relativistic effects, which also contribute to its low oxophilicity, allowing it to function effectively in the presence of oxygen-containing functional groups. nih.gov

Nucleophilic Additions to Activated π-Bonds

Once the carbon-carbon multiple bond is activated by the BisPhePhos XD gold(I) catalyst, it readily undergoes attack by various nucleophiles. nih.govnih.gov This can involve both intermolecular and intramolecular additions. A diverse array of nucleophiles, including arenes, indoles, alcohols, and amines, can participate in these reactions, leading to the formation of new C-C, C-O, and C-N bonds. nih.govunimi.it The regioselectivity and stereoselectivity of the nucleophilic addition are often controlled by the nature of the substrate, the nucleophile, and the specific gold catalyst employed. In some cases, the initially formed vinyl-gold intermediate can undergo further transformations, such as protodeauration or subsequent catalytic cycles, to generate the final product. nih.gov

Applications in Specific Organic Reactions

Enantioselective Cycloisomerization-Addition Cascades (e.g., 3(2H)-Furanone Synthesis)

A notable application of chiral gold(I) complexes is in enantioselective cycloisomerization-addition cascades. For instance, the synthesis of 3(2H)-furanones has been accomplished with high enantioselectivity through a process initiated by a gold(I) catalyst. nih.govresearchgate.net This reaction proceeds via a 5-endo-dig oxa-cyclization of an ynedione, followed by the stereocontrolled addition of a nucleophile, such as an indole. nih.govnih.gov

In a specific example, a catalytic system composed of a DM-BINAP digold(I) dichloride complex in conjunction with a sulfonyl squaramide was found to be highly effective. nih.govnih.govus.es The use of a hydrogen-bonding activator for the gold(I) chloride complex proved to be a successful strategy, allowing for the reaction to proceed with high enantioselectivity. nih.govresearchgate.net This approach also offers the practical advantage of allowing for the recovery and reuse of both the gold complex and the activator. nih.gov

Below is a table summarizing the results for the enantioselective synthesis of 3(2H)-furanones using a gold(I) catalytic system.

EntryYnedioneIndoleYield (%)Enantiomeric Ratio (er)
11A2a90Racemic
21A2a9593:7
31B2a9892:8
41C2a9694:6
51A2b8591:9
61A2c8890:10

Data sourced from a study on the enantioselective synthesis of 3(2H)-furanones. nih.gov

Aryl-Aryl Coupling Reactions and Stereoselectivity Enhancement

While palladium and nickel have traditionally dominated the field of cross-coupling reactions, gold catalysis has emerged as a valuable alternative, particularly for aryl-aryl bond formation. nih.govnju.edu.cn Gold-catalyzed oxidative cross-coupling of arylboronates and arylsilanes has been developed for the synthesis of asymmetric biaryls. nju.edu.cn These reactions can exhibit excellent functional group tolerance. nju.edu.cn

The development of chiral binuclear gold complexes has enabled the first instances of highly enantioselective aryl-aryl coupling facilitated by gold. rsc.org This breakthrough demonstrates the potential for gold catalysis to control stereoselectivity in the formation of C(sp²)–C(sp²) bonds, opening new avenues for the synthesis of chiral biaryl compounds. rsc.org

Other Homogeneous Gold(I)-Catalyzed Transformations (e.g., Ring-closing reactions)

The utility of homogeneous gold(I) catalysis extends to a variety of other transformations, including ring-closing reactions. nih.govorganic-chemistry.org Gold catalysts have been shown to be effective in promoting the cyclization of various substrates to form carbocycles and heterocycles. For example, gold(I) catalysts can facilitate the intramolecular hydroalkoxylation of alkynyl carboxamides to produce oxazepinones. mdpi.com Similarly, gold(III) catalysts can be used for the synthesis of 5-, 6-, and 7-membered cyclic acetals and exocyclic enol ethers. mdpi.com These ring-closing reactions often proceed under mild conditions and tolerate a range of functional groups, making them a valuable tool in organic synthesis. nih.gov

Mechanistic Investigations of Bisphephos Xd Gold I Chloride Catalysis

Experimental Mechanistic Studies

Experimental approaches to elucidating the catalytic cycle of gold complexes like BisPhePhos XD gold(I) chloride often involve a combination of kinetic studies, identification of key intermediates, and assessment of catalyst stability and reusability.

While specific kinetic data for reactions catalyzed exclusively by this compound are not extensively detailed in the reviewed literature, general kinetic studies on gold(I)-catalyzed reactions offer valuable insights. Typically, these reactions are monitored to determine the order of the reaction with respect to the catalyst, substrate, and any other reagents.

In many gold-catalyzed reactions, a linear relationship between the reaction rate and the concentration of the gold catalyst is observed. acs.org However, a common phenomenon is the presence of a threshold catalyst concentration, below which the reaction does not proceed. acs.org This suggests that a certain amount of the catalyst may be sequestered by impurities or form inactive species, a process known as catalyst poisoning. acs.org

Kinetic studies on related gold-catalyzed hydroamination reactions have shown varied dependencies. For instance, the intermolecular hydroamination of allenes was found to be first order in both the gold catalyst and the allene, but zero order in the nucleophile. nih.gov This implies that the nucleophile is not involved in the rate-determining step of the reaction. In contrast, studies on the intramolecular hydroamination of alkenes have revealed complex dependencies on the ligand, the nitrogen protecting group, and the solvent, with more electron-withdrawing phosphine (B1218219) ligands sometimes leading to more effective reactions. nih.gov

Table 1: General Kinetic Dependencies in Gold(I)-Catalyzed Hydrofunctionalization Reactions

Reactant ComponentObserved Reaction OrderImplication
Gold(I) CatalystTypically First OrderThe reaction rate is directly proportional to the concentration of the active catalyst.
Substrate (Alkyne/Allene)Often First OrderThe substrate is involved in the rate-determining step, likely in the initial π-activation.
NucleophileFrequently Zero OrderThe nucleophilic attack is typically not the slowest step in the catalytic cycle.

Note: This table represents general findings for gold(I)-catalyzed reactions and may not be directly representative of all reactions catalyzed by this compound.

A critical aspect of mechanistic studies is the identification of the gold species present during the catalytic cycle. The active catalytic species is often a cationic gold(I) complex, generated in situ from the precatalyst, this compound. The bulky and electron-rich nature of the BisPhePhos XD ligand, with its ortho-biphenyl motifs, is designed to stabilize the cationic gold center and prevent catalyst deactivation.

The interaction of the gold catalyst with nucleophiles such as amines and thiols can also lead to the formation of inactive complexes, effectively dampening the catalyst's reactivity. rsc.org

The high cost of gold necessitates the development of protocols for catalyst recovery and reuse. While specific studies on the reusability of this compound were not found in the reviewed literature, the stability imparted by the BisPhePhos XD ligand is a key factor that would influence its potential for recycling. The exceptional stability and efficiency of this precatalyst suggest a longer lifetime in solution compared to complexes with less sterically demanding ligands like triphenylphosphine. acs.org

General strategies for the recovery of homogeneous gold catalysts often involve precipitation of the catalyst at the end of the reaction or immobilization on a solid support, although these methods have not been specifically documented for this compound.

Computational Mechanistic Studies

Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the reaction pathways of gold-catalyzed transformations, providing insights into transition state energies and the structures of intermediates.

While no specific DFT studies exclusively focused on this compound were identified, computational studies on related gold(I)-catalyzed hydroamination reactions provide a general mechanistic framework. These studies often evaluate different potential pathways, such as an "outer-sphere" mechanism where the nucleophile attacks the gold-activated alkyne without prior coordination to the metal center. nih.gov

DFT calculations have been instrumental in understanding the chemo-, regio-, and diastereoselectivity of gold-catalyzed hydroaminations. nih.gov For instance, in the hydroamination of alkylidenecyclopropanes, DFT studies have elucidated two competing mechanisms: one involving the initial activation of the double bond and another involving the activation of the three-membered ring. nih.gov Such computational approaches could be applied to reactions catalyzed by this compound to understand its observed selectivities.

It is important to note that the accuracy of DFT calculations for gold-catalyzed reactions can be highly dependent on the choice of functional, with double hybrid functionals like B2PLYP showing good agreement with high-level ab initio benchmarks for reactions like the hydroamination of ethyne. nih.gov

The high Markovnikov selectivity observed in the hydroamination of terminal acetylenes catalyzed by this compound is a key feature that can be rationalized through computational studies. sci-hub.se The electronic and steric properties of the BisPhePhos XD ligand likely play a crucial role in directing the nucleophilic attack to the internal carbon of the alkyne. The bulky biphenyl (B1667301) groups can create a sterically hindered environment around the gold center, influencing the trajectory of the incoming nucleophile and favoring one regioisomeric transition state over the other.

DFT studies on related systems have shown that the regioselectivity in hydroamination reactions can be influenced by factors such as the electronics of the alkyne and the nature of the C-C bond rotation in the reaction intermediates. nih.gov Similar computational analyses for the this compound system would be invaluable in providing a deeper understanding of its high selectivity.

Elucidation of Transient Intermediates and Transition States

In gold(I)-catalyzed reactions, the catalytic cycle is often initiated by the coordination of the gold catalyst to a carbon-carbon multiple bond, forming a gold-π-complex. This activation makes the alkyne or allene susceptible to nucleophilic attack, leading to the formation of a vinyl-gold intermediate. Subsequent steps, such as protodeauration, regenerate the active catalyst and yield the final product. While the precise transient intermediates and transition states for reactions specifically catalyzed by this compound are substrate-dependent, the general mechanistic framework of gold(I) catalysis provides a basis for understanding its function.

Key reactive intermediates commonly proposed in gold(I) catalysis include:

Gold-π-complexes: The initial interaction between the cationic gold(I) center and the substrate's π-system. The electron-rich nature of the BisPhePhos XD ligand enhances the electron density on the gold center, which can influence the stability and reactivity of this initial complex.

Vinyl-gold intermediates: Formed after a nucleophile attacks the gold-activated alkyne or allene. The stability of these intermediates is crucial for the subsequent reaction steps.

Gold-carbene intermediates: In certain reactions, such as those involving propargyl esters or diazo compounds, gold-carbene species are generated. The bulky architecture of the BisPhePhos XD ligand can provide a sterically shielded environment that influences the reactivity and selectivity of these highly reactive intermediates.

The transition states in these catalytic cycles are influenced by the ligand's properties. The significant steric bulk of the BisPhePhos XD ligand can direct the approach of the nucleophile, thereby controlling stereoselectivity. Furthermore, the electronic properties of the ligand modulate the electrophilicity of the gold center, affecting the energy barriers of the transition states throughout the catalytic cycle. For instance, strongly donating ligands are known to promote key steps like protodeauration and can disfavor the formation of off-cycle species such as gem-diaurated intermediates, leading to a more efficient catalytic process acs.org.

Role of Ligand Electronic and Steric Properties in Catalytic Performance

The catalytic efficacy of this compound is profoundly influenced by the unique electronic and steric characteristics of the BisPhePhos XD ligand. This phosphine ligand features a combination of electron-rich moieties and significant steric bulk, which are critical in defining the catalyst's activity, selectivity, and stability.

Influence of Ligand Architecture on Turnover Frequency and Selectivity

The architecture of the BisPhePhos XD ligand is a key determinant of its catalytic performance, impacting both turnover frequency (TOF) and selectivity. The ligand is constructed with two ortho-biphenyl groups and a cyclohexyl group attached to the phosphorus atom. This design creates a sterically congested environment around the gold(I) center.

This steric shielding has several beneficial effects:

Enhanced Stability: The bulky framework protects the gold center from decomposition pathways and the formation of inactive gold clusters, leading to a longer catalyst lifetime and higher turnover numbers. Cationic gold(I) complexes with highly hindered phosphine ligands are often more stable and effective than those with less bulky ligands .

Suppression of Side Reactions: By physically blocking alternative reaction pathways, the ligand's structure can minimize the formation of undesired side products, thus improving selectivity . For example, the architecture may discourage the formation of off-cycle bis-Au-vinyl species.

Control of Selectivity: The defined three-dimensional space created by the ligand influences how substrates approach the catalytic center. This control is crucial for achieving high levels of regioselectivity and stereoselectivity in various transformations researchgate.net.

The combination of these factors allows this compound to be an efficient catalyst at low loading levels and under mild reaction conditions.

Electronic Character and π-Acceptor Properties of the BisPhePhos XD Ligand

The BisPhePhos XD ligand is characterized as a strongly electron-donating ligand. This property arises from its constituent parts: two electron-rich ortho-biphenyl motifs and a cyclohexyl group. Electron-rich phosphines are particularly effective in many challenging gold-catalyzed reactions gessnergroup.com.

The electronic nature of phosphine ligands involves two primary types of bonding with a metal center:

σ-Donation: The lone pair of electrons on the phosphorus atom is donated to an empty orbital on the gold center. The electron-rich nature of the BisPhePhos XD ligand makes it a strong σ-donor. This strong donation increases the electron density at the gold center, which can enhance the stability of the cationic catalyst.

π-Acceptance (Back-bonding): Phosphine ligands also possess empty σ* anti-bonding orbitals associated with the phosphorus-carbon bonds. These orbitals can accept electron density from filled d-orbitals on the metal. This phenomenon is known as π-back-bonding. For phosphines with aryl substituents, like the biphenyl groups in BisPhePhos XD, the π-acidity is generally more pronounced than in simple alkylphosphines.

The balance between σ-donation and π-acceptance is crucial. The strong σ-donating character of BisPhePhos XD modulates the Lewis acidity of the gold(I) center, which is critical for activating substrates without causing undesired side reactions. The Au-Cl bond distance in gold(I) chloride complexes can serve as an indicator of the net σ-donation of the phosphine ligand, which in turn correlates with both the electronic and steric influence of the ligand nih.gov.

PropertyDescriptionImpact on Catalysis
Electronic Character Strongly electron-donating due to electron-rich biphenyl and cyclohexyl groups.Stabilizes the cationic gold center; modulates Lewis acidity for selective substrate activation.
σ-Donation Strong donation from the phosphorus lone pair to the gold center.Increases electron density on gold, enhancing catalyst stability.
π-Acceptor Properties Accepts electron density from gold into P-C σ* orbitals, facilitated by aryl groups.Influences the overall electronic environment and reactivity of the complex.

Steric Bulk and its Impact on Enantioselectivity

The significant steric bulk of the BisPhePhos XD ligand is a cornerstone of its ability to induce chirality in catalytic reactions. The two large ortho-biphenyl substituents create a well-defined and constrained chiral pocket around the gold atom. This "enclosing steric environment" is critical for achieving high levels of enantioselectivity.

The impact of steric bulk on enantioselectivity can be understood through the following mechanisms:

Chiral Discrimination: The rigid and bulky ligand framework forces the substrate to approach the gold center in a specific orientation. In asymmetric catalysis, this leads to a differentiation between the two prochiral faces of the substrate, favoring the formation of one enantiomer over the other. The transition state leading to the major enantiomer is sterically favored, while the transition state for the minor enantiomer suffers from steric repulsion from the ligand backbone mdpi.com.

Transition State Stabilization: The ligand can stabilize the preferred transition state through non-covalent interactions, such as CH-π interactions from its aryl groups nih.gov. This stabilization lowers the activation energy for the desired enantioselective pathway.

Limiting Substrate Conformations: The steric hindrance restricts the possible conformations of the coordinated substrate, locking it into a reactive geometry that leads to the desired stereochemical outcome.

Studies on various gold-catalyzed reactions have consistently shown that the steric properties of the ancillary phosphine ligand are paramount in controlling stereoselectivity mdpi.com. While BisPhePhos XD itself is not chiral, its bulky biarylphosphine framework is a common feature in many successful chiral ligands designed for asymmetric gold catalysis. The principles of steric control demonstrated by such ligands are directly applicable to understanding how a sterically demanding environment, like that in BisPhePhos XD, can influence stereochemical outcomes.

FactorDescriptionEffect on Enantioselectivity
Steric Hindrance Large ortho-biphenyl groups create a congested space around the gold center.Directs the incoming substrate, leading to facial discrimination and favoring one enantiomeric pathway.
Defined Chiral Pocket The ligand's architecture forms a three-dimensional pocket that controls substrate approach.Enhances the energy difference between diastereomeric transition states, resulting in higher enantiomeric excess.
Conformational Restriction Limits the rotational freedom of the coordinated substrate.Forces the substrate into a specific reactive conformation required for high stereoselectivity.

Advanced Theoretical and Spectroscopic Characterization of Bisphephos Xd Gold I Chloride Complexes

Quantum Chemical Calculations on Gold(I) Complexes

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure and bonding in gold(I) complexes. These computational methods provide a molecular-level understanding that complements experimental observations.

Molecular Orbital Analysis and Electronic Structure

Molecular orbital (MO) analysis of BisPhePhos XD gold(I) chloride reveals the distribution and energy levels of electrons within the complex. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the complex's reactivity. In gold(I) complexes, the HOMO is typically centered on the gold d-orbitals and the phosphine (B1218219) ligand, while the LUMO is often associated with the gold-chloride antibonding orbital. The electron-rich nature of the BisPhePhos XD ligand, owing to its ortho-biphenyl and cyclohexyl moieties, significantly raises the energy of the HOMO, enhancing the nucleophilicity of the gold center. ethernet.edu.et This electronic feature is crucial for the activation of π-systems, a key step in many gold-catalyzed reactions. ethernet.edu.et

Natural Bond Orbital (NBO) Analysis

A representative NBO analysis might reveal the following charge distributions and donor-acceptor interactions:

Atom/FragmentNatural Charge (e)Key Donor-Acceptor Interactions
Au+0.2 to +0.4P(LP) -> Au(s-d hybrid)
P+0.5 to +0.7Au(d) -> P-C(σ*)
Cl-0.6 to -0.8
BisPhePhos XD+0.1 to +0.3

Note: The values in this table are illustrative and would be determined by specific quantum chemical calculations.

Localized Orbital Locator (LOL) Profiles

The Localized Orbital Locator (LOL) provides a visual representation of electron localization in a molecule, offering insights into the nature of chemical bonds and lone pairs. For this compound, LOL profiles would distinctly show regions of high electron localization corresponding to the Au-P and Au-Cl covalent bonds. The shape and extent of these localization domains can provide information about the bond strength and polarity. Furthermore, LOL can visualize the lone pairs on the chlorine atom and any non-bonding electron density on the gold center, offering a comprehensive picture of the electron distribution that governs the complex's reactivity.

Advanced Spectroscopic Techniques for Gold(I) Speciation

While theoretical calculations provide a static picture, spectroscopic techniques are essential for observing the dynamic behavior of catalysts in solution and identifying the true active species.

In Situ Spectroscopic Monitoring of Catalytic Cycles

Understanding the mechanism of a gold-catalyzed reaction requires the ability to monitor the catalytic cycle as it happens. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for this purpose. For reactions involving this compound, ³¹P NMR is particularly informative. By monitoring the chemical shift of the phosphorus nucleus, one can track the coordination environment of the phosphine ligand throughout the reaction. The initial precatalyst will have a characteristic ³¹P NMR signal. Upon activation, typically through halide abstraction by a silver salt, a new signal corresponding to the cationic gold(I) species will appear. The formation of intermediates, such as gold-π-alkyne or gold-vinyl species, will also result in distinct changes in the ³¹P NMR spectrum, allowing for the elucidation of the reaction pathway.

Modeling of Gold(I)-Ligand Interactions and Reactivity

The theoretical and computational modeling of gold(I) complexes, such as this compound, provides invaluable insights into their electronic structure, bonding, and catalytic reactivity. Density Functional Theory (DFT) has emerged as a principal tool for these investigations, enabling a detailed understanding of the interactions between the gold(I) center and its ligands, which is crucial for rational catalyst design. aip.orgresearchgate.net

Nature of the Gold(I)-Phosphine Bond

The bond between a gold(I) center and a phosphine ligand is a classic example of a coordinate bond with significant covalent character. researchgate.net This interaction is primarily described by the σ-donation from the phosphorus lone pair to a vacant orbital on the gold(I) cation. awuahlab.com Relativistic effects, which are particularly pronounced for heavy elements like gold, lead to a contraction of the 6s orbital, strengthening the Au-ligand bond. researchgate.net

Computational studies on various phosphine gold(I) chloride complexes, with the general formula [L-Au-Cl], have shown that the electronic properties of the phosphine ligand significantly influence the characteristics of the P-Au bond. The steric and electronic properties of the phosphine can be systematically varied to tune the reactivity of the gold complex. researchgate.net For instance, electron-donating phosphines increase the electron density on the gold center, which can, in turn, affect its Lewis acidity and catalytic activity. awuahlab.com

A comparative analysis of different phosphine gold(I) chloride complexes reveals a clear trend in the P-Au bond lengths, which correlates with the electronic character of the phosphine. acs.org This relationship can be quantified and used to predict the behavior of related catalysts. researchgate.net

Intramolecular Interactions and Conformational Analysis

Computational modeling, often combined with solid-state X-ray diffraction data, allows for the detailed analysis of these interactions. For example, in a related complex, this compound (4a), one of the biphenyl (B1667301) rings is rotated away from the metal center. acs.org The distances between the gold atom and the closest aromatic carbon atoms can be calculated and compared to categorize the strength of these metal-arene interactions. acs.org These weak interactions can enforce a specific conformation on the complex, which may be important for its catalytic function. acs.org

Complex FeatureInteraction TypeTypical Distance (Å)Reference
Au - Arene (ipso-C)Weak Au-Arene Interaction< 3.3 acs.org
Au - Arene (ortho-C)Weak Au-Arene Interaction3.257 acs.org
Au - Mean Arene PlaneSide-on Interaction3.179 acs.org

This table presents typical distances for weak arene-gold interactions in related bis(biphenyl)phosphine gold(I) chloride complexes, as determined by X-ray crystallography and supported by computational models.

Modeling Catalytic Reactivity

DFT calculations are instrumental in elucidating the mechanisms of gold-catalyzed reactions. acs.org For many transformations, the active catalytic species is a cationic gold(I) complex, often generated in situ from a stable precatalyst like this compound by abstraction of the chloride ligand. nih.gov

Theoretical studies can map out the entire catalytic cycle, identifying key intermediates and transition states. This allows for the calculation of activation energy barriers for different reaction pathways, providing a basis for understanding and predicting reaction outcomes and selectivity. researchgate.net For example, in cycloisomerization reactions, computational models can help explain how the steric and electronic properties of the phosphine ligand influence the competition between different cyclization pathways (e.g., [4+3] vs. [4+2] or [2+3] vs. [2+2]). researchgate.net

The choice of the DFT functional can significantly impact the accuracy of the calculated energies, and there can be notable variations in the results obtained with different functionals. acs.org Therefore, careful benchmarking against experimental data or higher-level computational methods is often necessary to ensure the reliability of the theoretical predictions. acs.org

Future Directions and Research Outlook for Bisphephos Xd Gold I Chloride

Development of Novel BisPhePhos XD Ligand Analogues

The core of BisPhePhos XD gold(I) chloride's reactivity lies in its sophisticated phosphine (B1218219) ligand. Future research will undoubtedly concentrate on the rational design and synthesis of novel ligand analogues to further refine the catalyst's performance. The goal is to modulate the steric and electronic properties of the catalyst for specific applications.

Key research efforts are anticipated in the following areas:

Modification of Ligand Substituents: Systematic variation of the substituents on the biphenyl (B1667301) and cyclohexyl groups of the BisPhePhos XD ligand can fine-tune the electronic properties and steric bulk around the gold(I) center. For instance, introducing different alkoxy groups or other electron-donating/withdrawing moieties could impact the catalyst's Lewis acidity and, consequently, its reactivity and selectivity.

Introduction of Chirality: A significant frontier is the development of chiral versions of the BisPhePhos XD ligand. acs.org By introducing chiral information onto the ligand scaffold, researchers aim to unlock new enantioselective transformations, a highly desirable goal in the synthesis of pharmaceuticals and other complex chiral molecules. acs.org This could involve creating atropisomeric biaryl phosphine backbones or incorporating chiral substituents.

Exploration of Alternative Phosphine Scaffolds: While the bis(biphenyl)phosphine framework is effective, exploring entirely new ligand architectures that mimic the key features of BisPhePhos XD could lead to breakthroughs. This involves designing ligands that create a protective, sterically-defined pocket around the metal center. acs.org

Research DirectionGoalPotential Impact
Ligand Substituent ModificationFine-tune electronic and steric properties.Enhanced reactivity, selectivity, and substrate scope.
Introduction of ChiralityDevelop enantioselective catalysts.Access to new chiral building blocks for complex molecule synthesis. acs.org
Alternative Phosphine ScaffoldsDiscover novel high-performance ligands.Breakthroughs in catalyst efficiency and application range. acs.orgresearchgate.net

Exploration of New Catalytic Transformations and Substrate Scope

While this compound has shown efficiency in certain transformations, a major area of future research is the expansion of its catalytic repertoire. ethernet.edu.et Gold(I) catalysts are known for their ability to activate carbon-carbon π-bonds towards nucleophilic attack under mild conditions, and there is vast potential to apply this reactivity to new challenges. ethernet.edu.etnih.gov

Future investigations will likely focus on:

Novel Cyclization and Rearrangement Reactions: Gold catalysts excel at promoting complex cascade reactions. Research will likely target the development of new intramolecular cyclizations, such as hydroalkoxylation of alkynones or the cyclization of alkynediols to form heterocycles like furans and pyrans. nih.gov

Expansion of Substrate Scope: A key objective is to broaden the range of both electrophiles and nucleophiles that can be effectively used with this catalyst. ethernet.edu.et This includes tackling more challenging or previously unreactive substrates, which would significantly enhance the synthetic utility of the catalyst.

Asymmetric Catalysis: In conjunction with the development of chiral ligand analogues (as discussed in 7.1), a major thrust will be the application of these new chiral catalysts in a wide array of asymmetric transformations.

Oxidative Transformations: While gold is often used for π-activation, exploring its potential in oxidative transformations, such as the oxidation of alcohols to aldehydes, ketones, or acids, could open new avenues for its application. doi.org

Transformation TypeExample ReactionResearch Goal
CycloisomerizationIntramolecular reaction of an ynamide with an indole. mdpi.comSynthesis of complex heterocyclic structures. mdpi.com
HydrofunctionalizationIntramolecular hydroalkoxylation of alkynyl carboxamides. mdpi.comFormation of oxygen-containing heterocycles. mdpi.com
Multi-component ReactionsDiels-Alder reaction of in-situ generated pyrylium (B1242799) intermediates. nih.govBuilding molecular complexity in a single step. nih.gov

Strategies for Enhanced Catalyst Recyclability and Stability

For any catalyst to be industrially viable, its recyclability and stability are paramount. The high cost of gold necessitates the development of methods to recover and reuse the catalyst without significant loss of activity. researchgate.net

Future research in this area will likely pursue several strategies:

Immobilization on Solid Supports: Anchoring the BisPhePhos XD gold(I) complex onto a solid support (e.g., polymers, silica (B1680970), or carbon materials) is a common and effective strategy. doi.orgresearchgate.net This facilitates easy separation of the catalyst from the reaction mixture by filtration or centrifugation, allowing for multiple reuse cycles. researchgate.net

Use of Biphasic Systems: Employing ionic liquids or other "neoteric" solvents could allow for the catalyst to be retained in one phase while the product is extracted from another, simplifying the recycling process. acs.org

Understanding and Mitigating Deactivation Pathways: Research into the mechanisms of catalyst deactivation is crucial. For gold catalysts, this can involve aggregation into nanoparticles, ligand degradation, or the formation of inactive off-cycle species. ethernet.edu.etresearchgate.net By understanding these pathways, strategies can be devised to enhance the catalyst's long-term stability under operational conditions. For example, the strong coordination of the BisPhePhos XD ligand is thought to embed the gold center, which may inherently reduce deactivation. ethernet.edu.et

StrategyMethodAdvantage
ImmobilizationCovalent attachment to solid supports like polymers or silica. doi.orgresearchgate.netEasy separation and reuse, potential for continuous flow processes. researchgate.net
Biphasic CatalysisUsing ionic liquids or fluorous phases to contain the catalyst. acs.orgSimplified product isolation and catalyst recovery.
Mechanistic StudiesInvestigating catalyst decomposition and off-cycle pathways. ethernet.edu.etRational design of more robust and stable catalyst systems. researchgate.net

Integration with Flow Chemistry and Sustainable Methodologies

The push towards "green chemistry" is a major driver in modern catalysis research. Future work on this compound will increasingly focus on its integration into more sustainable and efficient chemical processes.

Flow Chemistry: The use of continuous flow reactors offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scale-up. Immobilized versions of the BisPhePhos XD gold(I) catalyst are particularly well-suited for integration into flow systems, enabling continuous production with minimal catalyst handling. sigmaaldrich.com

Solvent- and Additive-Free Conditions: A significant goal is to develop catalytic processes that operate under solvent-free, or at least more environmentally benign solvent, conditions. Research has already shown that the choice of the counter-anion in gold(I) catalysis can play a unique role in enabling reactions under solvent-, silver-, and acid-free conditions, a key area for sustainable methodology development. acs.org

Atom Economy: Designing new transformations that maximize the incorporation of all atoms from the starting materials into the final product (high atom economy) is a core principle of green chemistry. The development of new addition and cycloaddition reactions catalyzed by this compound will contribute to this goal.

This multi-faceted research outlook promises to elevate this compound from a specialized reagent to a broadly applicable and sustainable tool in the synthetic chemist's arsenal (B13267).

Q & A

Basic: What are the standard protocols for synthesizing BisPhePhos XD gold(I) chloride, and what key parameters influence yield?

Answer: Synthesis involves reacting gold chloride precursors (e.g., AuCl(THT)) with the BisPhePhos XD ligand in anhydrous dichloromethane under inert conditions. Critical parameters include a 1:1 Au-to-ligand stoichiometry, reaction time (12–24 hours under reflux), and rigorous exclusion of moisture to prevent hydrolysis. Characterization via ³¹P NMR confirms ligand coordination (δ ~40–60 ppm for Au–P bonds), while X-ray crystallography (Appendix B–E in ) provides definitive structural validation. Elemental analysis ensures stoichiometric purity (±0.4% tolerance). Yield optimization requires careful control of ligand purity, as oxidized phosphine byproducts can sequester gold .

Advanced: How can researchers resolve discrepancies between NMR and X-ray data when characterizing this compound?

Answer: Discrepancies often arise from dynamic ligand behavior in solution (e.g., fluxionality) versus static solid-state structures. Variable-temperature ³¹P NMR ( , Appendix A) can detect conformational exchange broadening. Complementary techniques like EXAFS or IR spectroscopy (Au–Cl stretches at ~300–350 cm⁻¹) validate bonding environments. For crystallographic anomalies (e.g., disordered ligands), refine models using constraints from DFT calculations (as proposed in ’s Future Work). Cross-referencing with analogous dinuclear complexes ( ) may clarify steric effects .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer: Key techniques include:

  • ³¹P NMR : Identifies Au–P coordination shifts (δ 40–60 ppm) and detects phosphine oxide impurities (δ ~20 ppm).
  • X-ray crystallography (Appendix B–E, ): Resolves bond lengths (Au–P ~2.3 Å, Au–Cl ~2.2 Å) and confirms steric bulk from biphenyl groups.
  • IR spectroscopy : Au–Cl stretches (~300–350 cm⁻¹) validate halide bonding.
  • Elemental analysis : Ensures C/H/P/Au ratios align with theoretical values (±0.4%). Dynamic systems require variable-temperature NMR to distinguish static vs. fluxional structures .

Advanced: How does the steric bulk of BisPhePhos XD influence catalytic activity in cross-coupling reactions?

Answer: The bis(o-biphenyl)phosphine groups create a rigid, electron-rich environment that stabilizes Au(I) intermediates but limits substrate access. Mechanistic studies ( ) show steric bulk enhances selectivity in aryl-aryl couplings (e.g., 98% ee) but reduces turnover frequency. Kinetic profiling (Eyring analysis) and DFT modeling ( ’s Future Work) quantify steric effects on transition states. Comparative studies with less bulky analogs (e.g., triphenylphosphine gold(I) chloride, ) isolate steric contributions to activity .

Basic: What common impurities arise during BisPhePhos XD ligand synthesis, and how are they removed?

Answer: Impurities include oxidized phosphines (e.g., phosphine oxides) and unreacted precursors. Purification involves:

  • Column chromatography : Silica gel with hexane/EtOAc gradients (10:1 to 3:1).
  • Recrystallization : Toluene/hexane mixtures yield ligand crystals.
  • ³¹P NMR : Distinguishes P(III) (δ ~-5 ppm) from P(V) oxides (δ ~20 ppm).
    Ligand purity >98% is critical for reproducible Au(I) complex synthesis .

Advanced: What strategies mitigate aerobic decomposition of this compound in catalytic systems?

Answer: Strategies include:

  • Encapsulation : Mesoporous silica matrices limit oxidation.
  • Sacrificial reductants : Ascorbic acid stabilizes Au(I) against oxidation.
  • Ligand modification : Electron-withdrawing substituents (e.g., –CF₃) raise oxidation potential ( ’s steric studies).
    In situ XAFS monitors Au oxidation states, while cyclic voltammetry determines redox thresholds. Contrast with Au(III) complexes ( ) to identify degradation pathways .

Basic: How should kinetic experiments be designed for this compound-catalyzed reactions?

Answer: Use pseudo-first-order conditions with excess substrate, monitored via GC/HPLC. Key steps:

  • Initial rate analysis : Vary catalyst load (0.1–5 mol%) to establish rate dependence.
  • Arrhenius plots : Conduct reactions at 5–50°C to calculate activation energy.
  • Control experiments : Exclude catalyst or use ligand-only to confirm catalytic Au centers.
    Reference protocols from analogous systems ( ’s Table 1) for nanoparticle formation kinetics .

Advanced: How to interpret non-linear Arrhenius behavior in this compound catalysis?

Answer: Non-linearity suggests competing mechanisms:

  • Catalyst decomposition : Track via TGA/DSC ( ’s Appendix) or in situ ³¹P NMR.
  • Substrate inhibition : Use kinetic isotope effects or varying substrate concentrations.
  • Solvent effects : Test in solvents of differing polarity (e.g., toluene vs. DMF).
    Computational modeling ( ’s Future Work) identifies transition-state deviations. Compare with Au nanoparticle systems ( ) to rule out heterogeneous pathways .

Basic: What are the primary applications of this compound in catalysis?

Answer: The complex excels in:

  • Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids.
  • Cyclization reactions : Endo-selective formation of oxabicycles.
  • Nanoparticle synthesis : Serves as a precursor for Au nanoparticles (3–6 nm, narrow size distribution) via transmetallation ( ’s Table 1).
    Mechanistic studies emphasize ligand-enhanced π-activation of alkynes .

Advanced: How does this compound compare to NHC-gold complexes in catalytic efficiency?

Answer: BisPhePhos XD offers superior steric control but lower electron richness vs. NHCs ( ). Key comparisons:

  • Turnover frequency : NHC-Au(I) often higher due to stronger σ-donation.
  • Selectivity : BisPhePhos XD’s rigid backbone improves enantioselectivity (e.g., 95% ee vs. 80% for NHCs).
  • Stability : NHCs resist oxidation better under aerobic conditions.
    Benchmark using kinetic profiling and XAS to correlate electronic structure with activity .

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